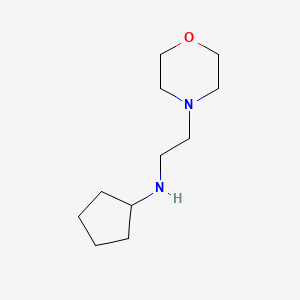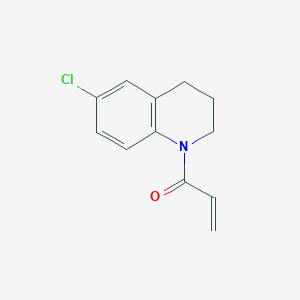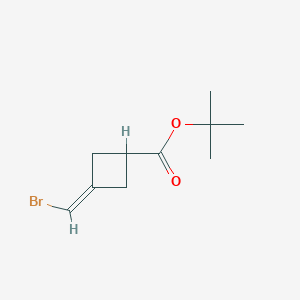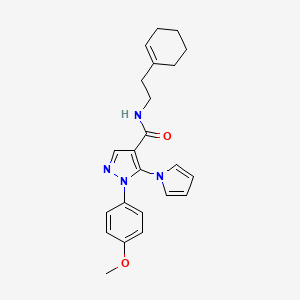
N-(2-morpholin-4-ylethyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholin-4-ylethyl)cyclopentanamine is a biochemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.31 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Sigma-1 Receptor Ligand with Antinociceptive Effect
N-(2-morpholin-4-ylethyl)cyclopentanamine derivatives have been found to act as selective sigma-1 receptor ligands with potential antinociceptive effects. One compound demonstrated high affinity for the sigma-1 receptor and showed significant reduction in formalin-induced nociception, indicating potential efficacy in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Norepinephrine Transporter Inhibitors
This compound class also includes norepinephrine transporter inhibitors, which are highly selective over serotonin and dopamine transporters. One such compound, WYE-114152, demonstrated bioavailability and efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Neurokinin-1 Receptor Antagonist
In another study, a morpholine derivative showed high affinity as an orally active, water-soluble neurokinin-1 receptor antagonist, indicating potential effectiveness in clinical treatments related to emesis and depression (Harrison et al., 2001).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Morpholine derivatives have also been evaluated for their inhibitory activity against xanthine oxidase and for anti-inflammatory response, indicating potential for treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Analysis in Aqueous Solutions
Morpholine and cyclohexylamine, related compounds, have been quantitatively analyzed in aqueous solutions, indicating the importance of accurate measurement techniques in the context of steam-generating systems (Gilbert et al., 1984).
Multi-action Therapeutic Agents
Morpholine derivatives have been studied for their potential as multi-action therapeutic agents, with some showing inhibitory potential on both COX-1 and COX-2 enzymes. These compounds were found to be non-cytotoxic and non-genotoxic, suggesting their suitability for treating inflammatory diseases (Can et al., 2017).
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-4-11(3-1)12-5-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSWXPYWRQMVHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)

![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)

![N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea](/img/structure/B2403428.png)

![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)
![2-[4-(2-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)
![6-ethyl-N-[3-(3-methylpiperidin-1-yl)propyl]-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2403436.png)


